molecular formula C22H16Br2 B14568290 7,7'-Bis(bromomethyl)-1,1'-binaphthalene CAS No. 61836-35-9

7,7'-Bis(bromomethyl)-1,1'-binaphthalene

Cat. No.: B14568290
CAS No.: 61836-35-9
M. Wt: 440.2 g/mol
InChI Key: ZOTAWCNVSTUZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7’-Bis(bromomethyl)-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Br2 It is a derivative of binaphthalene, where two bromomethyl groups are attached to the 7 and 7’ positions of the binaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Bis(bromomethyl)-1,1’-binaphthalene typically involves the bromination of 1,1’-binaphthalene. One common method is to react 1,1’-binaphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 7 and 7’ positions.

Industrial Production Methods

While specific industrial production methods for 7,7’-Bis(bromomethyl)-1,1’-binaphthalene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7,7’-Bis(bromomethyl)-1,1’-binaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 7,7’-dimethyl-1,1’-binaphthalene.

Scientific Research Applications

7,7’-Bis(bromomethyl)-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,7’-Bis(bromomethyl)-1,1’-binaphthalene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the bromomethyl groups are converted to more oxidized functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(bromomethyl)naphthalene
  • 2,3-Bis(bromomethyl)naphthalene
  • 4,4’-Bis(bromomethyl)biphenyl
  • 9,10-Bis(bromomethyl)anthracene

Uniqueness

7,7’-Bis(bromomethyl)-1,1’-binaphthalene is unique due to its symmetrical structure and the specific positioning of the bromomethyl groups on the binaphthalene core. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

61836-35-9

Molecular Formula

C22H16Br2

Molecular Weight

440.2 g/mol

IUPAC Name

7-(bromomethyl)-1-[7-(bromomethyl)naphthalen-1-yl]naphthalene

InChI

InChI=1S/C22H16Br2/c23-13-15-7-9-17-3-1-5-19(21(17)11-15)20-6-2-4-18-10-8-16(14-24)12-22(18)20/h1-12H,13-14H2

InChI Key

ZOTAWCNVSTUZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)C(=C1)C3=CC=CC4=C3C=C(C=C4)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.